[2-(2-Fluorophenyl)ethyl]methylamine
Description
[2-(2-Fluorophenyl)ethyl]methylamine is a secondary amine characterized by a 2-fluorophenyl group attached to an ethyl chain, with a methyl group bound to the nitrogen atom. Its molecular formula is C₉H₁₂FN, and it has a molecular weight of 153.20 g/mol. This compound is synthesized via reductive amination or alkylation reactions, as exemplified by the preparation of its hydrochloride salt from 2-(2-fluorophenyl)ethan-1-amine and methylamine in the presence of dicyandiamide . Structurally, the fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interactions with biological targets.
Research highlights its role in forming DNA-protein cross-links (DPCs) when reacting with guanine in DNA and cysteine residues in proteins, a mechanism shared with nitrogen mustards like mechlorethamine .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRQNLAMNVBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619463 | |
| Record name | 2-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485404-58-8 | |
| Record name | 2-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-fluorophenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenyl)ethyl]methylamine typically involves the reaction of 2-fluorophenylacetonitrile with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . The product is then purified through standard techniques such as distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenyl)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(2-Fluorophenyl)ethyl]methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Amine Substituents : Ethyl groups (e.g., Ethyl[2-(2-fluorophenyl)ethyl]amine) increase lipophilicity, which may improve membrane permeability but reduce solubility .
- Heterocyclic Modifications : Compounds like [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine exhibit distinct bioactivity profiles due to aromatic heterocycles, suggesting divergent therapeutic applications .
DNA-Protein Cross-Linking (DPC)
This compound forms N-[2-[S-cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]methylamine cross-links, targeting cysteine residues in proteins and guanine in DNA. This mechanism is akin to nitrogen mustards (e.g., mechlorethamine) but differs in kinetics; HN2 (a nitrogen mustard) induces repairable cross-links at subtoxic doses, whereas fluoroethyl analogs may exhibit delayed repair due to steric hindrance from fluorine .
Receptor Binding
Fluorinated analogs of fentanyl (e.g., N-(2-fluorophenyl)-2-fluorofentanyl) demonstrate that ortho-fluorination enhances µ-opioid receptor binding affinity .
Biological Activity
[2-(2-Fluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₂FN. It features a fluorinated phenyl group connected to an ethyl chain, which is further linked to a methylamine moiety. This structural configuration endows the compound with unique chemical properties, making it of interest in medicinal chemistry and materials science. However, the biological activity of this compound has not been extensively documented, necessitating a closer examination of its potential interactions and applications.
The presence of the fluorine atom in this compound enhances its lipophilicity, which may influence its biological activity. The compound is classified as a combustible liquid and poses risks such as severe skin burns and eye damage upon contact.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Phenyl)ethylamine | C₉H₁₃N | Lacks fluorine; commonly used in pharmaceuticals. |
| 3-(Trifluoromethyl)phenylethylamine | C₉H₈F₃N | Contains trifluoromethyl group; enhanced lipophilicity. |
| 4-(Fluorophenyl)butan-1-amine | C₁₁H₁₄FN | Longer carbon chain; potential for different activity. |
| 4-Methylphenylethylamine | C₉H₁₃N | Methyl substitution at para position; alters receptor binding. |
This table illustrates how this compound stands out due to its specific fluorinated structure, which may confer unique pharmacological properties compared to its analogs.
The specific mechanism of action for this compound remains largely uncharacterized. However, compounds with structural similarities often interact with neurotransmitter systems, suggesting potential pharmacological effects. Preliminary studies indicate that it may bind to various receptors, although comprehensive research is needed to elucidate these interactions fully .
Toxicological Considerations
Toxicological studies highlight that this compound may pose acute toxicity risks if ingested, leading to severe skin burns and eye damage. Understanding these risks is crucial for safe handling and application in research settings.
Applications in Research
This compound has potential applications across various fields:
- Chemistry : Used as an intermediate in synthesizing diverse organic compounds.
- Biology : Employed in studying biological pathways and enzyme interactions.
- Medicine : Serves as a precursor for developing pharmaceuticals with potential therapeutic effects.
- Industry : Utilized in producing agrochemicals and materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
